3,5-dichloro-2-nitropyridine physical and chemical properties
3,5-dichloro-2-nitropyridine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-dichloro-2-nitropyridine (CAS No. 610278-88-1), a key heterocyclic building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and medicinal chemistry, offering insights into its synthesis, reactivity—with a focus on nucleophilic aromatic substitution—and safety considerations. While experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes available information and provides context through data from related compounds to offer a predictive understanding of its behavior.
Introduction
Halogenated nitropyridines are a class of compounds of significant interest in synthetic organic chemistry, primarily owing to the electron-deficient nature of the pyridine ring, which is further amplified by the presence of a strongly electron-withdrawing nitro group. This electronic profile renders the ring susceptible to nucleophilic attack, facilitating the displacement of halide leaving groups. 3,5-dichloro-2-nitropyridine, a member of this family, presents a unique substitution pattern that influences its reactivity and potential applications as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Understanding its fundamental properties is crucial for its effective utilization in synthetic strategies.
Physicochemical Properties
Table 1: Physical and Chemical Properties of 3,5-Dichloro-2-nitropyridine
| Property | Value | Source |
| IUPAC Name | 3,5-dichloro-2-nitropyridine | N/A |
| CAS Number | 610278-88-1 | [1] |
| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 192.99 g/mol | [1] |
| Appearance | Not Available (likely a solid) | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Solubility | Insoluble in water; Soluble in methanol, acetone, and methylene chloride (predicted based on related compounds). | [2] |
| pKa (Predicted) | -5.50 ± 0.10 | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 3,5-dichloro-2-nitropyridine is not extensively documented in readily available literature, a plausible synthetic route involves the nitration of 3,5-dichloropyridine. Another potential precursor is 2-amino-3,5-dichloropyridine.[1]
General Protocol for Nitration of Dichloropyridines
The nitration of dichloropyridines is a common method for the introduction of a nitro group onto the pyridine ring. A general procedure, adapted from the synthesis of related dichloronitropyridines, is as follows:
Protocol 1: Nitration of a Dichloropyridine Precursor
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In a three-necked flask equipped with a stirrer and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
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Slowly add the dichloropyridine precursor to the cooled nitrating mixture while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield the crude dichloronitropyridine.
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Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.
Caption: Plausible synthesis of 3,5-dichloro-2-nitropyridine via nitration.
Reactivity and Chemical Properties
The reactivity of 3,5-dichloro-2-nitropyridine is primarily dictated by the electrophilic nature of the pyridine ring, which is significantly enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitro group. This makes the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The rate and regioselectivity of this reaction are influenced by the position of the electron-withdrawing groups relative to the leaving groups.
The general mechanism for SNAr involves a two-step addition-elimination process:
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Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
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Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
For 3,5-dichloro-2-nitropyridine, the nitro group at the 2-position and the chlorine at the 5-position are meta to each other. The chlorine at the 3-position is ortho to the nitro group. The activation of the leaving groups by the nitro group is most effective when they are in the ortho or para positions. Therefore, the chlorine atom at the 3-position is expected to be more activated towards nucleophilic attack than the chlorine at the 5-position.
Caption: General mechanism of nucleophilic aromatic substitution.
Spectroscopic Data (Predicted)
As experimental spectroscopic data for 3,5-dichloro-2-nitropyridine is scarce, the following predictions are based on the analysis of its structural analogues.
1H NMR Spectroscopy
The 1H NMR spectrum of 3,5-dichloro-2-nitropyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing nature of the chlorine and nitro substituents, these protons will be deshielded and resonate at a downfield chemical shift, likely in the range of 8.0-9.0 ppm. The coupling between these protons would result in a doublet for each signal.
13C NMR Spectroscopy
The 13C NMR spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the electronegative chlorine and nitro groups, as well as the carbon adjacent to the ring nitrogen, will be significantly deshielded. A general predicted range for the chemical shifts is provided in Table 2.
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (ppm) |
| C2 (bearing NO₂) | 150 - 160 |
| C3 (bearing Cl) | 130 - 140 |
| C4 | 120 - 130 |
| C5 (bearing Cl) | 140 - 150 |
| C6 | 145 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Common fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and chlorine atoms (-Cl, 35/37 Da).
Caption: Predicted major fragmentation pathways for 3,5-dichloro-2-nitropyridine.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3,5-dichloro-2-nitropyridine is not widely available, related dichloronitropyridines are classified as hazardous. The following GHS hazard statements are associated with this compound by some suppliers:[3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [3]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-8°C is recommended by some suppliers.[3]
Conclusion
3,5-dichloro-2-nitropyridine is a valuable heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity, dominated by nucleophilic aromatic substitution, offers opportunities for the construction of diverse molecular architectures. While a comprehensive experimental characterization of this specific isomer is still needed, this guide provides a foundational understanding of its properties based on available data and established chemical principles. Researchers are encouraged to perform their own analyses to confirm these properties and to exercise appropriate caution during its handling and use.
References
- Jubilant Ingrevia. (2024).
